molecular formula C22H17BrN2O4 B1474680 2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid CAS No. 1694579-22-0

2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

Numéro de catalogue: B1474680
Numéro CAS: 1694579-22-0
Poids moléculaire: 453.3 g/mol
Clé InChI: VCVQNLBMIUTNOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex molecule featuring:

  • Fmoc-protected amino group: The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine .
  • 5-Bromopyridin-3-yl substituent: The bromine atom at the 5-position of the pyridine ring enhances reactivity for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), enabling downstream functionalization .
  • Acetic acid backbone: The carboxylic acid group facilitates conjugation to resins or other biomolecules in solid-phase synthesis .

Propriétés

IUPAC Name

2-(5-bromopyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O4/c23-14-9-13(10-24-11-14)20(21(26)27)25-22(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19-20H,12H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVQNLBMIUTNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CN=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

The molecular formula of the compound is C28H25BrN2O5C_{28}H_{25}BrN_{2}O_{5}, with a molecular weight of 549.4 g/mol. The structure features a brominated pyridine ring and a fluorenylmethoxycarbonyl (Fmoc) group, which is significant for its biological interactions.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of bromopyridine compounds can inhibit cancer cell proliferation. The specific mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains. The presence of the bromine atom may enhance the lipophilicity and membrane permeability, contributing to its antimicrobial action.
  • Neuroprotective Effects : Some studies indicate that compounds containing pyridine rings can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Study 1: Anticancer Activity

A study investigated the effects of various brominated pyridine derivatives on human cancer cell lines. The results demonstrated that 2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)25Apoptosis induction

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Escherichia coli1275

Synthesis and Derivatives

The synthesis of 2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves multi-step reactions starting from commercially available bromopyridine derivatives and Fmoc-protected amino acids. The synthetic pathway often includes:

  • Bromination : Introduction of the bromine atom onto the pyridine ring.
  • Fmoc Protection : Protecting the amine group to facilitate further reactions.
  • Coupling Reactions : Formation of the final product through peptide coupling techniques.

Comparaison Avec Des Composés Similaires

Structural Analogues of Fmoc-Protected Amino Acids

Table 1: Key Structural and Functional Comparisons
Compound Name (Example) Molecular Formula Molecular Weight Key Structural Features Applications/Properties Reference
Target Compound : 2-(5-Bromopyridin-3-yl)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)acetic acid C22H17BrN2O4 ~477.29 g/mol Bromopyridine, Fmoc-amine, acetic acid Potential peptide synthesis intermediate; bromine enables cross-coupling reactions
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinylacetic acid C23H20N2O5 404.42 g/mol Oxopyridinyl ring, methyl group, Fmoc-amine Stabilized via intramolecular hydrogen bonding; used in fluorescence probes
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C21H22N2O4 366.41 g/mol Piperazine ring, Fmoc-amine, acetic acid Enhances solubility; used in drug discovery for scaffold diversification
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid C22H25NO4 367.44 g/mol Pentyl chain, Fmoc-amine, acetic acid Increased lipophilicity for membrane permeability studies
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid C21H17NO4S 379.43 g/mol Thiophene ring, methyl group, Fmoc-amine Sulfur-containing heterocycle for metal coordination or redox-active applications

Functional Group Variations and Implications

Heterocyclic Modifications: The bromopyridine in the target compound provides a reactive site absent in methyl-substituted (e.g., ) or thiophene-based analogs (e.g., ). Bromine allows for late-stage diversification, critical in medicinal chemistry. Oxopyridinyl derivatives (e.g., ) exhibit unique photophysical properties due to keto-enol tautomerism, making them suitable as fluorescent probes.

Backbone and Side Chain Differences :

  • Piperazine-containing analogs (e.g., ) improve aqueous solubility via nitrogen basicity, whereas pentyl-substituted variants (e.g., ) enhance lipid bilayer penetration.
  • Thiophene rings (e.g., ) introduce sulfur atoms, enabling metal coordination or participation in redox reactions.

Synthetic Utility :

  • The target compound’s acetic acid group allows covalent attachment to solid supports, similar to Fmoc-tranexamic acid derivatives used in peptide synthesis (e.g., ).
  • Fmoc protection in all analogs ensures compatibility with standard peptide coupling reagents like HBTU or DIC .

Purity and Commercial Availability

Many analogs (e.g., ) are available at ≥95% purity, standardized for research use.

Méthodes De Préparation

Fmoc Protection of Amino Acid

  • Reagents and Conditions:

    • Starting material: 5-bromopyridin-3-ylglycine or similar amino acid derivative
    • Fmoc-OSu as the Fmoc donor
    • Base: Sodium bicarbonate or sodium carbonate (molar ratio 1:1 to 1:6 relative to amino acid)
    • Solvent: Mixture of water and acetone
    • Temperature: Ambient
    • Reaction time: Overnight stirring
  • Procedure:
    The amino acid is dissolved in aqueous sodium bicarbonate solution, and acetone is added as co-solvent. Fmoc-OSu is added slowly with stirring. The reaction mixture is stirred overnight to ensure complete protection. After completion, acetone is removed by evaporation, and the aqueous layer is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. Crystallization from Sherwood oil or ethyl acetate yields the Fmoc-protected intermediate.

Coupling with 5-Bromopyridin-3-yl Acetic Acid

  • Reagents and Conditions:

    • Fmoc-protected amino acid intermediate
    • 5-bromopyridin-3-ylacetic acid or activated derivative
    • Coupling agents: EDCI or DCC
    • Catalyst/additive: HOBt or pyridinium p-toluenesulfonate (PPTS)
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Temperature: Reflux or room temperature depending on reagents
    • Reaction time: 0.5 to 8 hours
  • Procedure:
    The Fmoc-protected amino acid and 5-bromopyridin-3-ylacetic acid are dissolved in THF or DMF. Coupling reagents and additives are added in stoichiometric or catalytic amounts. The mixture is stirred under reflux or at room temperature for several hours. Upon completion, the reaction mixture is concentrated, diluted with ethyl acetate, and washed sequentially with acid, base, and brine solutions to remove impurities. The organic phase is dried and concentrated.

Purification and Characterization

  • The crude product is purified by recrystallization from ethyl acetate or Sherwood oil to obtain the pure 2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid.

  • Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm the structure and purity.

Reaction Parameters and Yield Data

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Fmoc Protection Fmoc-OSu, NaHCO3 (1:1-6 molar ratio) Water/Acetone Ambient Overnight 70-85 Stirring, acetone removal, extraction
Coupling with Bromopyridinyl EDCI or DCC, HOBt or PPTS catalyst THF or DMF RT to reflux 0.5–8 hours 60-75 Reflux preferred for higher conversion
Purification Recrystallization Ethyl acetate Ambient Variable - Final purity >95% by NMR and HPLC

Research Findings and Optimization Notes

  • The use of pyridinium p-toluenesulfonate (PPTS) as a catalyst in coupling reactions has been shown to improve reaction rates and yields, especially in the formation of Fmoc-protected amino acid derivatives with aromatic substituents.

  • Tetrahydrofuran (THF) is favored as a solvent in coupling steps due to its ability to dissolve both reactants and coupling agents while facilitating easy removal post-reaction.

  • The molar ratios of reagents are critical: typically, a slight excess of Fmoc-OSu (0.8 to 1.3 equivalents) ensures complete amine protection, while coupling reagents are used in stoichiometric or slight excess amounts to drive the reaction to completion.

  • Reaction times vary widely (0.5 to 50 hours reported in related syntheses), but optimized protocols favor shorter times (around 8 hours) under reflux for efficiency without compromising yield.

  • Purification by recrystallization from Sherwood oil or ethyl acetate yields crystalline products with high purity suitable for peptide synthesis applications.

Summary Table of Preparation Method

Stage Key Reagents Reaction Type Conditions Outcome
Amino group protection Fmoc-OSu, NaHCO3 Carbamate formation Water/acetone, ambient, overnight Fmoc-protected amino acid
Pyridinyl coupling 5-bromopyridin-3-ylacetic acid, EDCI/DCC, PPTS Amide bond formation THF, reflux, 0.5–8 h Coupled Fmoc-protected amino acid derivative
Purification Ethyl acetate, Sherwood oil Crystallization Ambient Pure target compound

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing 2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid?

Methodological Answer:
The compound is typically synthesized via carbodiimide-mediated coupling reactions (e.g., EDC/HOBt) between 5-bromopyridin-3-ylacetic acid derivatives and Fmoc-protected amines. For example, thioester intermediates can be generated using isobutyl chloroformate and benzenethiol under anhydrous conditions, followed by purification via gradient column chromatography (0–30% EtOAc/hexanes) . Alternative routes include interrupted Polonovski strategies for functionalized amino acids, leveraging Fmoc-protected intermediates .

How should researchers purify this compound, and what solvent systems are optimal?

Methodological Answer:
Purification is achieved through silica gel chromatography using hexane/ethyl acetate gradients (e.g., 0–30% EtOAc) . For higher purity, preparative HPLC with C18 columns and acetonitrile/water (+0.1% TFA) gradients is recommended. Recrystallization from dichloromethane/hexane mixtures may improve crystallinity. Monitor purity via LCMS (e.g., RT 3.83 min, m/z 404.1 [M+H]⁺) .

What characterization techniques are essential for confirming the structure and purity?

Methodological Answer:

  • LCMS : To verify molecular weight and detect impurities (e.g., m/z 404.1 [M+H]⁺) .
  • ¹H/¹³C NMR : Confirm regiochemistry of the bromopyridinyl group and Fmoc protection (e.g., δ 7.3–7.8 ppm for aromatic protons) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for Fmoc and carboxylic acid) .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Br content) .

What safety precautions are critical during handling?

Methodological Answer:
The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation and store in moisture-resistant containers at –20°C. Emergency protocols include immediate decontamination with water and medical consultation for exposure .

Advanced Research Questions

How can the bromopyridinyl moiety be leveraged for further functionalization in drug discovery?

Methodological Answer:
The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to introduce biaryl or heteroaryl groups. Optimize conditions using Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O at 80°C. Monitor reaction progress via TLC (Rf ~0.6 in 70% EtOAc/petrol) . Post-functionalization, characterize derivatives via HRMS and X-ray crystallography for regiochemical confirmation .

What analytical challenges arise in distinguishing stereoisomers or degradation products?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers using Chiralpak® IC columns and hexane/isopropanol (85:15) .
  • Stability Studies : Monitor Fmoc deprotection under basic conditions (e.g., 20% piperidine in DMF) via LCMS. Degradation products may include fluorenylmethyl alcohols (m/z 179.1) .
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution in solid-phase synthesis resins .

How can researchers optimize coupling efficiency in peptide synthesis?

Methodological Answer:

  • Activation : Use HATU/DIPEA in DMF for >90% coupling efficiency.
  • Resin Compatibility : Employ Wang or Rink amide resins for C-terminal acid or amide linkages, respectively .
  • Monitoring : Detect unreacted amino groups via Kaiser test (ninhydrin) or bromophenol blue .

How to address contradictions in reported synthetic yields or byproduct profiles?

Methodological Answer:

  • Reaction Optimization : Screen temperatures (0°C vs. RT) and catalysts (e.g., DMAP vs. HOBt) to suppress side reactions like Fmoc cleavage .
  • Byproduct Analysis : Use LC-MS/MS to identify dimers or oxidation products (e.g., bromopyridinyl-N-oxide) .
  • Statistical Design : Apply DoE (Design of Experiments) to evaluate solvent/base interactions .

What strategies improve stability during long-term storage?

Methodological Answer:

  • Lyophilization : Convert to a stable powder under vacuum to prevent hydrolysis.
  • Additives : Include 1% BHT to inhibit radical-mediated degradation.
  • Storage : Keep at –20°C in argon-flushed vials with desiccants (e.g., silica gel) .

How to evaluate its role in medicinal chemistry (e.g., protease inhibitors)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., cyclohexylmethyl or proline derivatives) and test against HIV-1 entry inhibitors via cell-based assays (IC₅₀ determination) .
  • Molecular Docking : Use AutoDock Vina to predict binding to viral gp120 or host CD4 receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.